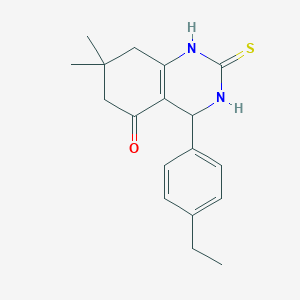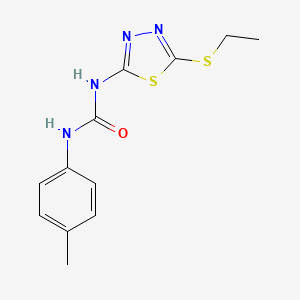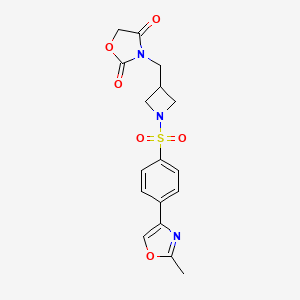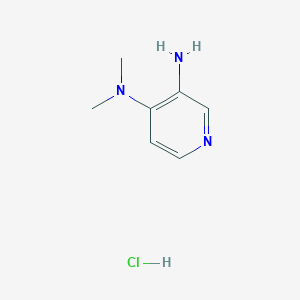![molecular formula C12H15Cl2NO4S B3004633 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid CAS No. 743451-65-2](/img/structure/B3004633.png)
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C12H15Cl2NO4S and a molecular weight of 340.23 g/mol . This compound is characterized by the presence of two chlorine atoms, a sulfamoyl group, and a benzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid typically involves the following steps:
Chlorination: The starting material, usually a benzoic acid derivative, undergoes chlorination to introduce chlorine atoms at the 2 and 4 positions.
Sulfamoylation: The chlorinated intermediate is then reacted with a sulfamoylating agent, such as sulfamoyl chloride, under controlled conditions to introduce the sulfamoyl group at the 5 position.
Alkylation: The final step involves the alkylation of the sulfamoyl group with pentan-2-yl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but lacks the pentan-2-yl group.
2,4-Dichloro-5-aminobenzoic acid: Contains an amino group instead of a sulfamoyl group.
2,4-Dichlorobenzoic acid: Lacks both the sulfamoyl and pentan-2-yl groups.
Uniqueness
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid is unique due to the presence of the pentan-2-yl group attached to the sulfamoyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(pentan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-3-4-7(2)15-20(18,19)11-5-8(12(16)17)9(13)6-10(11)14/h5-7,15H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYQKZSPWPXWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)
![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)






![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)
